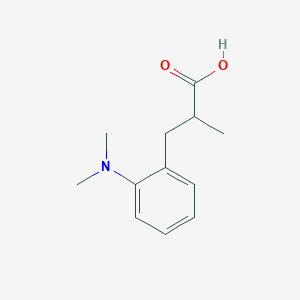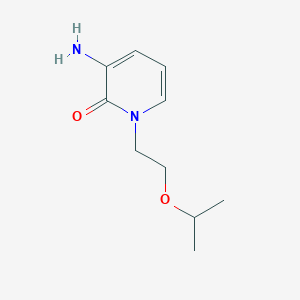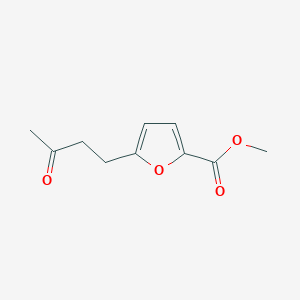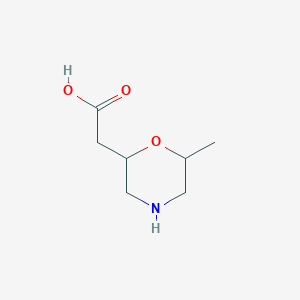![molecular formula C11H20Cl3N3 B13539256 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride CAS No. 2825012-96-0](/img/structure/B13539256.png)
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Piperazin-1-yl)aniline with formaldehyde followed by hydrochloric acid treatment to yield the trihydrochloride salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, or dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride can be compared with other similar compounds such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit significant biological activity and are studied for their therapeutic potential.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Another piperazine derivative with notable biological and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperazine derivatives.
Propriétés
Numéro CAS |
2825012-96-0 |
|---|---|
Formule moléculaire |
C11H20Cl3N3 |
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
(4-piperazin-1-ylphenyl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;;/h1-4,13H,5-9,12H2;3*1H |
Clé InChI |
PGXISVVRHHGYNW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)


![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)




![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)


